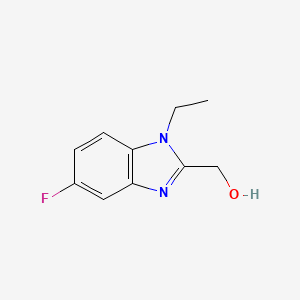

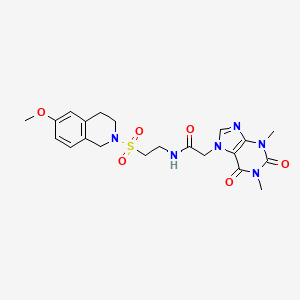

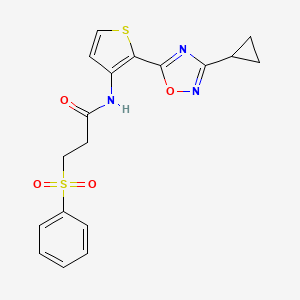

(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

A general approach to the synthesis of benzimidazole derivatives involves reactions of substituted 1,2-phenylenediamines and carboxylic acids . This approach can provide access to a library of compounds .Molecular Structure Analysis

The molecular and crystalline structures of most benzimidazole derivatives were solved by X-ray diffraction analysis . This made it possible to reveal the influence of the number and arrangement of fluorine atoms in the benzene cycle on the formation of intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are complex and can involve various processes. For instance, methanol, a relatively cheap and renewable single-carbon feedstock, has gained considerable attention as a substrate for the bio-production of commodity chemicals .Physical And Chemical Properties Analysis

Methanol is a colourless, polar, volatile, flammable liquid with a mild alcoholic odour when pure . It decomposes on heating producing carbon monoxide and formaldehyde .Scientific Research Applications

Pharmacological Applications

Benzimidazoles, including “(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol”, have shown promising applications in biological and clinical studies . They are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Antidiabetic Applications

Benzimidazole derivatives have been found to have antidiabetic properties . They can potentially be used in the treatment of diabetes.

Anticancer Applications

Benzimidazole compounds have also been studied for their anticancer properties . They can potentially inhibit the growth of cancer cells.

Antimicrobial Applications

Some benzimidazole derivatives have shown potential as antimicrobial agents . They have been found to display antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antiparasitic Applications

Benzimidazole compounds have been found to have antiparasitic properties . They can potentially be used in the treatment of parasitic infections.

Analgesic Applications

Benzimidazole derivatives have been found to have analgesic properties . They can potentially be used in the treatment of pain.

Antiviral Applications

Benzimidazole compounds have also been studied for their antiviral properties . They can potentially inhibit the replication of viruses.

Fungicide Applications

Benzimidazole fungicides have been developed and used in agriculture . They can potentially be used to control fungal diseases in crops.

Mechanism of Action

Safety and Hazards

Future Directions

The future of benzimidazole derivatives and methanol-based products is promising. Methylotrophic organisms, with the inherent ability to use methanol as the sole carbon and energy source, are competent candidates as platform organisms . This opens up possibilities for the development of new drugs and materials .

properties

IUPAC Name |

(1-ethyl-5-fluorobenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYVKTJYJJJGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)

![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)

![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)